molecular formula C16H22ClN3O B5515097 2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide

Cat. No. B5515097
M. Wt: 307.82 g/mol
InChI Key: PLHLDXQKKOXQSJ-LDADJPATSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazide derivatives involves the condensation of appropriate hydrazides with aldehydes or ketones, producing compounds with significant structural diversity and potential chemical utility. Although specific synthesis details for "2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide" are not directly available, similar compounds are synthesized through Knoevenagel condensation reactions or nucleophilic substitution followed by hydrazinolysis, indicating a versatile approach to hydrazide synthesis (Kumar et al., 2016).

Molecular Structure Analysis

Structural characterization of hydrazide derivatives typically involves spectroscopic methods and X-ray crystallography. These compounds often exhibit specific configurations around the C=N double bond and form stabilized crystal structures through hydrogen bonding and π-π interactions. The detailed crystallographic analysis reveals the planar nature of the hydrazide group and the spatial arrangement of substituents, which significantly influence their chemical reactivity and interactions (Zhou & Ma, 2012).

Chemical Reactions and Properties

Hydrazide compounds participate in various chemical reactions, including further condensation, nucleophilic substitution, and cyclization, leading to the synthesis of diverse chemical structures. These reactions are often influenced by the hydrazide's structural features, such as electron-donating or withdrawing groups attached to the aromatic ring, affecting their chemical stability and reactivity (Giubellina et al., 2006).

Physical Properties Analysis

The physical properties of hydrazide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular architecture. These compounds often crystallize in specific space groups, exhibiting unique crystal packing and intermolecular interactions that can be analyzed through X-ray diffraction studies. The presence of functional groups significantly affects their solubility and thermal properties, making them suitable for various applications (İnkaya et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide" and similar compounds are defined by their functional groups, which dictate their reactivity towards various chemical agents. The hydrazide moiety, in particular, is known for its nucleophilicity, allowing these compounds to undergo a range of chemical transformations, including cyclization reactions and the formation of complex structures with biological activity. These properties are pivotal in their application in synthesizing pharmaceutically relevant compounds (Al-muaikel & El‐Emary, 2003).

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation : A study focused on the synthesis of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which were characterized and evaluated for anticancer activity. The key intermediates, obtained from anilines, were reacted with benzaldehydes to form azomethines. These compounds were evaluated using various spectroscopic techniques and showed promising results in anticancer activity assays (Saeed, Mahmood, & Flörke, 2014).

Antimicrobial Properties

  • Antimicrobial Evaluation of Imines and Thiazolidinones : Research on the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide showed significant antibacterial and antifungal activities. This suggests the potential of similar azohydrazone derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-15-8-6-7-14(11-15)12-18-19-16(21)13-20-9-4-2-1-3-5-10-20/h6-8,11-12H,1-5,9-10,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHLDXQKKOXQSJ-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

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